flustramine C

Description

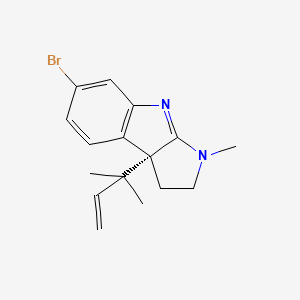

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19BrN2 |

|---|---|

Molecular Weight |

319.24 g/mol |

IUPAC Name |

(8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-1,2-dihydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C16H19BrN2/c1-5-15(2,3)16-8-9-19(4)14(16)18-13-10-11(17)6-7-12(13)16/h5-7,10H,1,8-9H2,2-4H3/t16-/m1/s1 |

InChI Key |

FAMNDMIFKHXHGO-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)(C=C)[C@@]12CCN(C1=NC3=C2C=CC(=C3)Br)C |

Canonical SMILES |

CC(C)(C=C)C12CCN(C1=NC3=C2C=CC(=C3)Br)C |

Synonyms |

flustramine C |

Origin of Product |

United States |

Chemical Biology and Biosynthesis of Flustramine C

Elucidation of Flustramine C Biosynthetic Pathways

The biosynthesis of this compound and related alkaloids involves the convergence of the shikimate and mevalonate (B85504) (or MEP/DOXP) pathways, which provide the core building blocks for its assembly. While the complete enzymatic pathway in Flustra foliacea has not been fully elucidated, extensive research on related fungal and bacterial systems provides a strong basis for its proposed biogenesis.

The fundamental precursors for the biosynthesis of this compound are L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net L-tryptophan provides the indole (B1671886) core structure, while DMAPP serves as the five-carbon isoprenoid donor for the prenyl group. researchgate.netresearchgate.net The biosynthesis is thought to proceed through several key intermediates. A likely early intermediate is a brominated tryptamine (B22526) derivative, given that this compound possesses a bromine atom at the C6 position of the indole ring. nih.govacs.org Deformylflustrabromine has been identified as a natural product in Flustra foliacea and is considered a plausible intermediate and a missing link in the biosynthetic pathway. nih.govcapes.gov.brresearchgate.net

Table 1: Key Molecules in the Proposed Biosynthesis of this compound

| Molecule Type | Name | Role |

| Primary Precursor | L-Tryptophan | Provides the indole ring and ethylamine (B1201723) side chain. researchgate.netnih.gov |

| Primary Precursor | Dimethylallyl pyrophosphate (DMAPP) | Donates the "reverse" prenyl group. researchgate.netresearchgate.net |

| Likely Intermediate | 6-Bromo-Nb-methyltryptamine | A plausible brominated and methylated precursor. |

| Key Intermediate | Deformylflustrabromine | Proposed direct precursor undergoing rearrangement. nih.govcapes.gov.brresearchgate.net |

| Final Product | This compound | The target hexahydropyrrolo[2,3-b]indole alkaloid. nih.gov |

The formation of this compound involves a series of enzymatic transformations, with prenylation being a key step. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). mdpi.com Specifically, dimethylallyltryptophan synthases (DMATS) are responsible for attaching the DMAPP-derived prenyl group to the tryptophan scaffold. nih.gov

The biosynthesis of the flustramine core likely involves the following key enzymatic steps:

Bromination: A putative halogenase first brominates the C6 position of the L-tryptophan indole ring.

N-methylation: An N-methyltransferase methylates the amino group of the tryptamine side chain.

Prenylation: A prenyltransferase catalyzes the attachment of a dimethylallyl group to the indole nucleus. In the case of this compound, this is a "reverse" prenylation at the C3 position. researchgate.net

Cyclization: An oxidative cyclization cascade, likely enzyme-mediated, forms the pyrroloindoline ring system. This step may involve the rearrangement of the prenyl group. nih.govcapes.gov.br A biomimetic synthesis has shown that oxidation of deformylflustrabromine can induce a selective 1,2-rearrangement of the prenyl group to form the this compound scaffold. nih.govcapes.gov.br

The enzymes involved belong to families that are common in the biosynthesis of fungal and bacterial indole alkaloids. researchgate.netnih.gov

The genetic basis for this compound production in the marine bryozoan Flustra foliacea is not well understood, partly due to the complexities of studying the genetics of marine invertebrates and their potential symbiotic microorganisms, which may be the true producers of these compounds. uea.ac.uk

In fungi, which produce a vast array of similar prenylated indole alkaloids, the genes for biosynthesis are typically organized in biosynthetic gene clusters (BGCs). uea.ac.uksemanticscholar.org These clusters contain genes encoding all the necessary enzymes for the pathway, including prenyltransferases, oxidoreductases, and methyltransferases. biorxiv.org It is hypothesized that a similar BGC exists for flustramine biosynthesis. Mining the genome of the producer organism or its associated symbionts would be necessary to identify the specific genes. For example, searches for genes homologous to known dimethylallyltryptophan synthases (DMATS) could pinpoint the relevant BGC. semanticscholar.org

Chemoenzymatic Approaches to this compound and Analogues

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. bohrium.com This approach is particularly valuable for producing complex natural products like this compound and its analogues. mdpi.com

The key enzymatic step in flustramine biosynthesis, the prenylation of the indole ring, is a prime target for chemoenzymatic strategies. mdpi.com Prenyltransferase enzymes, such as FgaPT2 and others, have been used as biocatalysts to attach prenyl groups to various tryptophan derivatives. mdpi.com A general chemoenzymatic approach could involve:

Chemical synthesis of a functionalized indole precursor, such as 6-bromo-Nb-methyltryptamine.

Enzymatic prenylation using a suitable prenyltransferase and DMAPP to install the dimethylallyl group at the desired position.

Chemical steps to induce cyclization and complete the synthesis of the flustramine core.

This strategy allows for the creation of novel analogues by feeding the enzyme with modified indole substrates or by using engineered enzymes with altered substrate specificity. rsc.orgchemrxiv.org

Metabolic Engineering Strategies for this compound Production or Analogue Diversification

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound or to generate novel derivatives. rite.or.jpfrontiersin.org While no specific metabolic engineering of a this compound pathway has been reported, established principles could be applied to a heterologous host system like Escherichia coli or Saccharomyces cerevisiae. frontiersin.org

Table 2: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Description | Objective |

| Heterologous Expression | Transfer the entire this compound biosynthetic gene cluster into a microbial host. frontiersin.org | De novo production of this compound in a tractable organism. |

| Precursor Engineering | Overexpress genes in the host's tryptophan and DMAPP biosynthesis pathways. mdpi.com | Increase the supply of essential building blocks to boost final product titer. |

| Enzyme Engineering | Use site-directed mutagenesis or directed evolution on the prenyltransferase gene. organic-chemistry.org | Alter the regioselectivity of prenylation or broaden substrate scope to create new analogues. |

| Combinatorial Biosynthesis | Combine biosynthetic genes from different pathways to create "unnatural" natural products. frontiersin.org | Generate novel flustramine analogues with potentially enhanced biological activities. |

These strategies could overcome the low natural abundance of this compound and provide a sustainable platform for producing these complex molecules and diversifying their structures for further investigation. frontiersin.orgresearchgate.net

Advanced Synthetic Methodologies for Flustramine C and Analogues

Strategies for Total Synthesis of Flustramine C

The total synthesis of this compound has been approached through various innovative strategies, each aiming for efficiency and stereocontrol. These methods often feature elegant cascade reactions and novel bond-forming methodologies to construct the complex polycyclic framework.

Retrosynthetic Analysis of the this compound Hexahydropyrrolo[2,3-b]indole Scaffold

A common retrosynthetic disconnection for the hexahydropyrrolo[2,3-b]indole scaffold of this compound involves breaking the C3a-N8 and C3a-C3 bonds of the pyrrolidine (B122466) ring. This leads back to a substituted indole (B1671886) or oxindole (B195798) precursor. One key challenge is the construction of the quaternary stereocenter at the C3a position, which bears a reverse prenyl group.

A representative retrosynthetic approach begins with the target molecule, (±)-flustramine C. A key disconnection is the pyrrolidine ring, leading back to a 3-allyl-3-cyanomethylindolin-2-one intermediate. This intermediate can be conceptually derived from a 2-allyloxyindolin-3-one through a sequence of olefination, isomerization, and Claisen rearrangement. The starting materials for such a synthesis are often readily available substituted indolin-3-ones. researchgate.netcapes.gov.bracs.orgacs.org

Another strategy involves a biomimetic approach where the final cyclization and prenyl group rearrangement occur in a late-stage transformation. acs.orgnih.govacs.orgcapes.gov.br This retrosynthesis disconnects the pyrrolidine ring of this compound to reveal deformylflustrabromine as a key precursor. acs.orgacs.org Deformylflustrabromine itself can be synthesized from Nb-methyltryptamine. acs.orgnih.govacs.orgcapes.gov.br

Key Synthetic Transformations and Cascade Reactions in this compound Construction

Several powerful synthetic transformations and cascade reactions have been employed in the synthesis of this compound.

A notable domino reaction sequence involves an olefination-isomerization-Claisen rearrangement (OIC) of indolin-3-ones. researchgate.netcapes.gov.bracs.orgacs.orgnih.gov This is followed by a reductive cyclization (RC) to construct the hexahydropyrrolo[2,3-b]indole core. researchgate.netcapes.gov.bracs.orgacs.orgnih.gov For instance, the synthesis of (±)-flustramine C was achieved in five steps from 6-bromoindolin-3-one (B11889668) utilizing this OIC-RC strategy. capes.gov.bracs.orgacs.orgnih.gov A Horner-Wadsworth-Emmons olefination, followed by isomerization, Claisen rearrangement, and deacetylation, can yield a key pyrroloindole intermediate. researchgate.net Subsequent methylation of this intermediate furnishes this compound. researchgate.net

Another key transformation is a biomimetic oxidation of deformylflustrabromine, which induces a selective 1,2-rearrangement of the inverse prenyl group to form the C3a quaternary center of this compound. acs.orgnih.govacs.orgcapes.gov.br This reaction is proposed to proceed via chlorination of the side chain nitrogen. acs.orgacs.org

Stereoselective and Enantioselective Approaches to this compound

While several syntheses have produced racemic this compound, efforts have also been directed towards stereoselective and enantioselective approaches to access specific enantiomers.

One strategy for achieving enantioselectivity is through the optical resolution of a chiral carboxylic acid intermediate. For example, in the synthesis of related debromoflustramines, a racemic carboxylic acid was resolved using (R)-4-phenyloxazolidin-2-one to obtain both enantiomers. capes.gov.bracs.orgacs.orgnih.gov

Organocatalysis has also emerged as a powerful tool. For instance, an enantioselective cascade addition-cyclization strategy using an imidazolidinone catalyst has been used to construct the pyrroloindoline core of related alkaloids with high enantioselectivity. nih.govsemanticscholar.org This approach establishes the C3a stereocenter early in the synthesis.

Furthermore, enantioselective total syntheses of related flustramines have been achieved using a domino olefination/isomerization/Claisen rearrangement (OIC) sequence to create the asymmetric quaternary carbon center with high enantioselectivity. rsc.org

Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

The synthesis of this compound analogues is crucial for understanding how structural modifications impact biological activity. By systematically altering different parts of the molecule, researchers can probe the key features required for its effects, such as the inhibition of bacterial biofilm formation. mdpi.comresearchgate.net

For example, analogues with modifications to the bromine substituent, the prenyl group, and the nitrogen atoms of the indole and pyrrolidine rings have been synthesized to investigate their anti-biofilm properties. researchgate.net One study involved synthesizing a library of desformylflustrabromine (B1197942) analogues to identify compounds with enhanced activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Additionally, this compound-inspired pyrroloindoline-3-triazole amides have been created to explore new chemical space and potentially enhance antimicrobial efficacy. acs.org These synthetic efforts provide valuable data for designing more potent and selective therapeutic agents.

Semisynthetic Modifications of this compound and Related Flustramines

Semisynthesis, starting from a naturally occurring or readily synthesized precursor, offers an efficient route to novel analogues. Deformylflustrabromine, a major metabolite from F. foliacea, serves as a versatile starting point for the semisynthesis of other flustramine alkaloids. acs.org

The conversion of deformylflustrabromine to this compound through an oxidative rearrangement is a prime example of a semisynthetic transformation that is also biomimetically inspired. acs.orgacs.org This approach allows for the efficient production of this compound from a more abundant natural product.

Biomimetic Chemical Synthesis Approaches to this compound

Biomimetic synthesis aims to mimic the proposed biosynthetic pathways of natural products. The biosynthesis of this compound is thought to involve an oxidative rearrangement of a prenylated tryptophan derivative. acs.org

The synthesis of this compound from deformylflustrabromine via a selective 1,2-rearrangement of the inverse prenyl group is a notable example of a biomimetic approach. acs.orgnih.govacs.orgcapes.gov.br The reaction, triggered by oxidation, is believed to mirror the natural biosynthetic process. acs.org Investigations into this transformation have provided insights into the potential chemical mechanisms underlying the formation of the inverse prenyl group at the C3a position in nature. acs.org Another biomimetic strategy involves the cyclization of doubly prenylated tryptamines to form the flustramine scaffold. orcid.orgnih.gov

Structural Elucidation and Advanced Characterization Methodologies for Flustramine C

Application of High-Resolution Spectroscopic Techniques for Flustramine C Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical shifts of protons (¹H) and carbons (¹³C), as well as the connectivity between them. acs.orgnih.gov

1D NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the types and numbers of protons and carbons present in the molecule. For this compound, the ¹H NMR spectrum reveals signals corresponding to aromatic protons, methyl groups, and methylene (B1212753) protons of the pyrroloindole core and the prenyl substituent. The ¹³C NMR spectrum complements this by showing the chemical shifts of all carbon atoms, including quaternary carbons that are not directly observed in the ¹H NMR spectrum.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular fragments identified in 1D spectra.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This information is vital for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

The detailed analysis of these 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals in this compound, thereby establishing its planar structure. researchgate.netacs.orgnih.gov

Table 1: Representative NMR Data for Flustramine Alkaloids

Specific data for this compound is often reported in comparison to other flustramine derivatives. The table below provides an example of the type of data obtained from NMR studies of this class of compounds.

| Atom | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] | Key HMBC Correlations |

|---|---|---|---|

| 2 | - | 122.3 | H-9, H-11 |

| 3a | - | 126.7 | H-4, H-5, H-9 |

| 4 | 7.51 (d) | 117.7 | C-3a, C-5, C-6, C-7a |

| 5 | 7.15 (d) | 118.5 | C-3a, C-4, C-6, C-7 |

| 6 | - | 114.9 | H-5, H-7 |

| 7 | 7.45 (d) | 122.6 | C-5, C-6, C-8 |

| 7a | - | 152.2 | H-4, H-7, H-8 |

| 8 | 3.36-3.47 (m) | 45.3 | C-7a, C-9 |

| 9 | 2.94-3.05 (m) | 30.0 | C-2, C-8 |

| 1' | - | 38.7 | H-2', H-2'' |

| 2' | 6.15 (dd) | 145.4 | C-1', C-3a |

| 1'' | 1.52 (s) | 27.5 | C-1', C-2' |

Note: This is a generalized table based on data for flustramine-type alkaloids. Actual chemical shifts and correlations can vary slightly depending on the specific isomer and solvent used. Data compiled from multiple sources. researchgate.netpsu.educanada.ca

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is essential for determining the precise molecular weight and elemental composition of a compound. researchgate.netacs.orgnih.gov For this compound, HRESIMS provides an exact mass measurement, which allows for the calculation of its molecular formula. The characteristic isotopic pattern observed for bromine-containing compounds in the mass spectrum further confirms the presence of a bromine atom in the structure of this compound. Fragmentation patterns observed in the MS/MS spectrum can provide additional structural information by revealing how the molecule breaks apart, corroborating the connectivities established by NMR spectroscopy.

While spectroscopic methods provide a detailed picture of the molecular structure, X-ray crystallography offers the most definitive and unambiguous proof of structure, including the absolute configuration of stereocenters. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data reveals the precise spatial arrangement of atoms in the crystal lattice. Although the synthesis of intermediates and derivatives of this compound has been confirmed by X-ray diffraction analysis, a crystal structure for this compound itself has not been explicitly reported in the reviewed literature. capes.gov.bruaeh.edu.mxpnas.org However, this technique remains the gold standard for structural confirmation in organic chemistry.

Chiroptical Spectroscopy (e.g., ECD, Optical Rotation) in this compound Stereochemical Assignments

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Determining the absolute stereochemistry is crucial, as different enantiomers can have vastly different biological activities. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful tool for this purpose. rsc.orgnih.govcas.cz

Optical Rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. mdpi.com

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.orgnih.gov The resulting ECD spectrum is a unique fingerprint for a particular enantiomer. By comparing the experimentally measured ECD spectrum of this compound with the spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be confidently assigned. acs.orgunipi.it

These chiroptical methods, often used in conjunction with computational predictions, have been instrumental in establishing the absolute stereochemistry of this compound and related natural products. researchgate.netacs.orgnih.gov

Computational Chemistry in this compound Structural Prediction and Validation (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern structural elucidation. acs.orgfiveable.mensps.org.ng DFT calculations can be used to:

Predict NMR chemical shifts: Calculated ¹H and ¹³C NMR chemical shifts for a proposed structure can be compared with experimental data to validate the structural assignment. acs.orgnih.gov

Predict chiroptical properties: As mentioned above, DFT calculations are used to predict the ECD spectra and optical rotation values for different stereoisomers. The comparison of these theoretical predictions with experimental data is a reliable method for assigning the absolute configuration. acs.orgrsc.orgunipi.it

Determine stable conformations: For flexible molecules, DFT can be used to calculate the energies of different possible conformations, identifying the most stable (lowest energy) arrangements of atoms. This information is crucial for an accurate interpretation of NMR and chiroptical data.

The synergy between experimental data and computational predictions provides a high level of confidence in the assigned structure and stereochemistry of complex natural products like this compound. acs.orgnih.gov

Investigation of Flustramine C S Pharmacological Mechanisms at Molecular and Cellular Levels in Vitro/in Silico

Flustramine C Interactions with Defined Molecular Targets (Receptors, Enzymes, Ion Channels)mdpi.comnih.govwikipedia.org

The interaction of this compound and its derivatives with specific molecular targets such as receptors, enzymes, and ion channels has been a subject of scientific inquiry to elucidate their mechanism of action.

Ligand-Receptor Binding and Allosteric Modulation Studies of this compound in Cell-Free Systems

Studies on flustramine derivatives have explored their interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, deformylflustrabromine (dFBr), a related compound, has been shown to have low micromolar affinities for α4β2 and α7 nAChR subtypes in radioligand binding assays. nih.gov Functional studies on α4β2 receptors expressed in Xenopus oocytes revealed that dFBr selectively potentiates the receptor's response when co-applied with acetylcholine (ACh). nih.gov This suggests a positive allosteric modulatory effect. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's function. nih.govnih.gov

Enzymatic Inhibition or Activation Profiling by this compound (e.g., Acetylcholinesterase)mdpi.comwikipedia.org

The flustramine family of alkaloids, many of which share a structural scaffold with the known acetylcholinesterase (AChE) inhibitor physostigmine, have been investigated for their AChE inhibitory activity. mdpi.comresearchgate.net AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE can enhance cholinergic neurotransmission, a strategy employed in the management of Alzheimer's disease. mdpi.comresearchgate.net

In a screening of twenty-five alkaloids from F. foliacea, this compound was among the compounds tested for its ability to inhibit AChE from electric eel. mdpi.comresearchgate.net While flustramine Q and flustramine I showed significant inhibitory activity, the specific percentage of inhibition for this compound at the tested concentration of 100 µM was less than 5%. mdpi.comnih.govresearchgate.net

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| Flustramine Q | 100 | 82% mdpi.comresearchgate.net | 9.6 mdpi.comresearchgate.net |

| Flustramine I | 100 | 48% mdpi.comresearchgate.net | 113 mdpi.com |

| Flustramine E | 100 | 48% mdpi.com | Not Determined |

| This compound | 100 | <5% nih.gov | Not Determined |

IC₅₀: The half maximal inhibitory concentration.

Ion Channel Modulation by this compound in Reconstituted Systems or Cellular Modelsnih.gov

Ion channels, which are transmembrane proteins that allow the passage of ions, are crucial for numerous cellular processes. numberanalytics.com The modulation of ion channels by small molecules can significantly impact cellular function. nih.govfrontiersin.org While direct studies on this compound's effect on specific ion channels in reconstituted systems are limited, some research points to the potential for related compounds to interact with these targets. For example, flustramine A has been reported to block potassium channels. nih.gov Some synthetic analogues of flustramines with long alkyl chains are thought to potentially form channels within the bacterial cell wall, which could be indicative of ion channel interaction. nih.gov

Cellular Signaling Pathway Modulation by this compound

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, governing a wide range of cellular activities.

Investigation of this compound Effects on Specific Intracellular Kinase Cascades

Intracellular kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, are fundamental signaling mechanisms in eukaryotes that regulate processes like cell proliferation and differentiation. nih.gov While direct evidence linking this compound to the modulation of specific intracellular kinase cascades is not extensively documented, its influence on complex cellular processes like biofilm formation suggests a potential interaction with bacterial signaling pathways. nih.govresearchgate.net For instance, dihydrothis compound, a closely related compound, has been found to inhibit the production of reporter genes in an acyl homoserine lactone (AHL)-based quorum sensing reporter assay, hinting at an ability to interfere with gene transcription driven by this signaling molecule. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Influenced by this compound

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a pivotal role in signal transduction for a vast array of extracellular stimuli. wikipedia.orgnih.gov They activate intracellular signaling pathways through their interaction with heterotrimeric G proteins. nih.govmdpi.com

The demonstrated allosteric modulation of nicotinic acetylcholine receptors (which are ligand-gated ion channels, not GPCRs) by flustramine derivatives raises the possibility that these compounds could also interact with GPCRs. nih.gov However, specific studies detailing the direct influence of this compound on GPCR signaling pathways are not yet prevalent in the available scientific literature. The investigation into how this compound and its analogues might modulate various signaling pathways, including those mediated by GPCRs, remains an active area of research, particularly in the context of their effects on bacterial systems. nih.govnih.gov

The exploration of this compound and its derivatives at the molecular and cellular level has provided significant insights into their potential as therapeutic scaffolds. Through a combination of rational synthesis, computational analysis, and in vitro cellular assays, researchers have begun to delineate the structural features crucial for biological activity and to understand the compound's effects on various cellular processes.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The natural structure of this compound serves as a template for designing new molecules with potentially enhanced or more specific biological activities. researchgate.net SAR studies are fundamental to this process, systematically modifying the chemical structure to determine which parts of the molecule are essential for its effects.

The synthesis of this compound analogues is a key strategy for probing its structure-activity relationships. One successful approach involves replacing the characteristic inverse prenyl group of this compound with a propargyl group. This modification is strategic, as the propargyl group's terminal alkyne allows for diversification through copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." nih.gov This enables the rapid creation of a library of analogues where various functional groups can be attached, allowing for a broad exploration of the chemical space around the core scaffold. nih.govnih.gov

For instance, a library of pyrroloindoline triazole amides was created based on the this compound scaffold. nih.gov By varying the chain length of an appended phenyl alkyl amide, researchers observed a clear structure-activity relationship concerning antibiofilm activity. nih.gov The synthesis process for these analogues often employs methods like the Garg interrupted Fischer indolization to access the core pyrroloindoline structure efficiently. nih.gov

Earlier synthetic routes to this compound itself, such as the five-step synthesis from 6-bromoindolin-3-one (B11889668) reported by Kawasaki et al., laid the groundwork for these more advanced analogue development programs. researchgate.netcapes.gov.br These total syntheses are critical not only for confirming the structure of the natural product but also for providing key chemical intermediates that can be diverted for analogue production. researchgate.netcapes.gov.br

Computational Approaches to this compound SAR Analysis and Pharmacophore Modeling

Computational methods are increasingly used to guide the rational design of new compounds and to understand their interactions with biological targets. dergipark.org.trpensoft.net Pharmacophore modeling, a key computational technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrophobic regions, hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. dergipark.org.trfrontiersin.org

While specific pharmacophore models for this compound are not detailed in the provided sources, the methodology has been applied to related marine alkaloids. For example, molecular docking studies on flustramine Q, an acetylcholinesterase inhibitor from Flustra foliacea, were used to predict its binding mode within the enzyme's active site. mdpi.com These studies suggested that simple structural modifications, such as replacing a bromine atom with a hydroxyl group, could create stronger interactions through additional hydrogen bonds, thereby improving inhibitory activity. mdpi.com

Such in silico approaches allow for the rapid screening of virtual libraries of this compound analogues against potential protein targets. arxiv.org By predicting binding affinity and orientation, these methods help prioritize which analogues are most promising for laboratory synthesis and testing, saving significant time and resources in the drug discovery process. pensoft.netarxiv.org

In Vitro Cellular Responses to this compound Exposure

Laboratory studies using cell cultures (in vitro) are essential for determining the specific biological effects of a compound like this compound at the cellular level. These experiments have focused on its ability to interfere with bacterial communities, modulate immune responses, and affect the growth of cancer cells.

Modulation of Bacterial Biofilm Formation by this compound and its Analogues (in vitro)

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. acs.org this compound has been investigated as a potential agent to disrupt this process. researchgate.net It has shown moderate activity in preventing biofilm formation in certain Gram-negative bacteria. nih.govscispace.com However, it displays little to no effect against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) at similar concentrations. researchgate.netscispace.com The activity of this compound appears to be linked to the modulation of indole-based signaling pathways, which are used by many bacteria to coordinate group behaviors like biofilm formation. researchgate.netnih.gov

The synthesis of analogues has led to compounds with significantly improved potency. By modifying the this compound scaffold, researchers have developed derivatives that inhibit biofilm formation in both Gram-positive and Gram-negative bacteria at low micromolar concentrations, often without being toxic to the bacteria (a non-microbicidal mechanism). nih.gov For example, a pyrroloindoline-triazole-amide derivative showed an IC₅₀ value of 3.4 μM against MRSA. nih.govmdpi.com Another analogue, derived from the related desformylflustrabromine (B1197942) scaffold, was 10-1000 times more potent than indole (B1671886) itself at inhibiting biofilm formation in E. coli and S. aureus. researchgate.net

| Bacterial Strain | Concentration | Biofilm Inhibition (%) | Source |

|---|---|---|---|

| Acinetobacter baumannii | 100 µM | ~30% | nih.govacs.org |

| Acinetobacter baumannii | 150 µM | 20-30% | researchgate.netscispace.com |

| Escherichia coli | 150 µM | 20-30% | researchgate.netscispace.com |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 150 µM | <5% | researchgate.netscispace.com |

Anti-inflammatory Effects of this compound in In Vitro Immune Cell Models

Chronic inflammation contributes to a wide range of diseases. dovepress.com Natural products, particularly marine alkaloids, are a promising source of new anti-inflammatory agents. acs.org Studies on various brominated alkaloids isolated from the bryozoan Flustra foliacea, the same source as this compound, have demonstrated anti-inflammatory activity in vitro. acs.org

Using a dendritic cell model, which is crucial for initiating immune responses, researchers found that several flustramine-related compounds could modulate the production of cytokines—key signaling molecules in the immune system. acs.org Specifically, eight different alkaloids, including flustramines Q and T, were shown to decrease the secretion of the pro-inflammatory cytokine IL-12p40. acs.org In contrast, two other compounds, including flustramine R, increased the secretion of the anti-inflammatory cytokine IL-10. acs.org One of the most potent compounds identified in this study was deformylflustrabromine B, which had an IC₅₀ of 2.9 μM for the inhibition of IL-12p40. acs.org While direct data for this compound was not highlighted in these specific studies, the findings for the broader flustramine family suggest that this structural class has significant potential for immunomodulation.

Anti-proliferative or Cytotoxic Effects of this compound in Specific Cell Lines (in vitro)

This compound and its related compounds have been evaluated for their ability to kill or inhibit the growth of cancer cells. waikato.ac.nzresearchgate.net In vitro cytotoxicity assays measure the concentration of a compound required to kill 50% of cells in a culture (IC₅₀ value).

Studies have shown that this compound possesses weak to moderate cytotoxic activity against certain human cancer cell lines. waikato.ac.nzresearchgate.net For example, against the HCT-116 human colon cancer cell line, this compound and its close analogue dihydrothis compound showed weak cytotoxicity with IC₅₀ values around 10 μg/mL. waikato.ac.nz Interestingly, deformylflustrabromine, a biosynthetic precursor to other flustramines, displayed stronger cytotoxicity against the same cell line with an IC₅₀ value of 5.8 μM. researchgate.net This suggests that even subtle changes to the flustramine scaffold, such as the presence or absence of a formyl group, can significantly impact its cytotoxic potency.

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Source |

|---|---|---|---|

| This compound | HCT-116 (Human Colon Cancer) | ~10 µg/mL | waikato.ac.nz |

| Dihydrothis compound | HCT-116 (Human Colon Cancer) | ~10 µg/mL | waikato.ac.nzresearchgate.net |

| Deformylflustrabromine | HCT-116 (Human Colon Cancer) | 5.8 µM | researchgate.net |

Analytical and Bioanalytical Methodologies for Flustramine C Research

Advanced Chromatographic Techniques for Flustramine C Isolation, Purification, and Quantification

Chromatography is the cornerstone for separating this compound from the complex mixture of secondary metabolites present in its natural source. nih.gov Both high-performance liquid chromatography and gas chromatography-mass spectrometry play roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is the principal technique for the final purification and isolation of this compound and its analogues from crude or partially purified extracts. cdnsciencepub.com Reversed-phase HPLC (RP-HPLC) is overwhelmingly the method of choice, leveraging the nonpolar character of the alkaloid.

Researchers have consistently employed C18 (octadecylsilyl) stationary phases, which effectively retain this compound and allow for its separation from other closely related flustramine derivatives. canada.canih.gov Method development typically involves gradient elution, where the mobile phase composition is varied over time to achieve optimal separation. Common solvent systems include gradients of methanol (B129727) and water or methanol, water, and dichloromethane (B109758). cdnsciencepub.comnih.gov Detection is most frequently accomplished using a UV detector, as the indole (B1671886) core of this compound provides a strong chromophore with UV absorbance maxima around 230 nm and 290 nm. cdnsciencepub.com In some cases, preparative scale HPLC systems are used for large-scale isolation. cdnsciencepub.com

Table 1: Reported HPLC Conditions for Flustramine Alkaloid Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (RP-18) | canada.canih.gov |

| Mobile Phase | Gradient of water, methanol, and dichloromethane | nih.gov |

| Gradient of aqueous methanol | cdnsciencepub.com | |

| Detection | UV-Vis Photodiode Array (PDA) | nih.gov |

| Variable Wavelength UV Detector (monitoring at 254 nm) | cdnsciencepub.com |

| Scale | Analytical and Preparative | cdnsciencepub.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the qualitative analysis of volatile and semi-volatile compounds in complex mixtures. In the context of flustramine research, GC-MS has been used to analyze crude dichloromethane extracts of Flustra foliacea, allowing for the identification of a range of secondary metabolites, including various flustramine alkaloids. nih.gov The technique couples the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, providing retention time and mass spectral data for compound identification. notulaebotanicae.ro

However, the application of GC-MS to compounds like this compound has inherent challenges. Alkaloids can be polar and have high molecular weights, which may require derivatization to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com While specific derivatization protocols for this compound are not detailed in the reviewed literature, general methods for amino and hydroxyl-containing compounds often involve silylation. sigmaaldrich.com Furthermore, highly reactive compounds can potentially degrade on the GC column. researchgate.net For these reasons, while GC-MS is useful for initial profiling of extracts, HPLC remains the more common and robust method for the purification and quantification of intact this compound. nih.govnotulaebotanicae.ro

Spectroscopic Methods for this compound Detection and Quantification in Research Matrices (excluding human clinical samples)

Once isolated, the structural identity and purity of this compound are confirmed using a combination of spectroscopic methods. These techniques are indispensable for the de novo structure elucidation of new analogues and for verifying the identity of known compounds. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are the most powerful tools for determining the complete chemical structure of this compound. canada.canih.gov ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. cdnsciencepub.com For instance, the ¹H NMR spectrum of dihydrothis compound, a closely related compound, shows characteristic signals for aromatic protons, protons of the pyrroloindoline core, and the gem-dimethylallyl group. cdnsciencepub.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula of the compound. researchgate.netnih.gov Electron Impact Mass Spectrometry (EIMS) provides characteristic fragmentation patterns that offer clues to the molecule's structure. A notable fragmentation for flustramine alkaloids involves the loss of an isoprene (B109036) unit. canada.cacdnsciencepub.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy is used to identify the presence of the indole chromophore. This compound and related alkaloids typically exhibit characteristic absorption maxima around 231 nm and 292 nm. cdnsciencepub.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify functional groups present in the molecule, such as C-H, C=C, and C-N bonds. canada.ca

Table 2: Key Spectroscopic Data for this compound and Related Alkaloids

| Technique | Observation | Significance | Source(s) |

|---|---|---|---|

| ¹H & ¹³C NMR | Provides full assignment of proton and carbon signals. | Confirms the core structure, substitution patterns, and stereochemistry. | canada.cacdnsciencepub.comnih.gov |

| HRMS | Establishes the elemental composition (e.g., C₁₆H₂₁BrN₂ for dihydrothis compound). | Determines the exact molecular formula. | cdnsciencepub.comresearchgate.net |

| EIMS | Shows characteristic fragmentation, including loss of isoprene units (69 Da). | Aids in structural identification and confirmation. | canada.cacdnsciencepub.com |

| UV Spectroscopy | Absorbance maxima at ~231 nm and ~292 nm. | Confirms the presence of the brominated indole chromophore. | cdnsciencepub.com |

Novel Extraction and Sample Preparation Techniques for this compound from Natural Sources

The isolation of this compound from its natural source, the marine bryozoan Flustra foliacea, is a multi-step process designed to separate the target alkaloid from a complex matrix of lipids, salts, and other secondary metabolites. cdnsciencepub.comcore.ac.uk

The general procedure begins with a bulk extraction of the fresh, frozen, or lyophilized organism. cdnsciencepub.compsu.edu This is typically achieved using organic solvents such as methylene (B1212753) chloride or ethanol. cdnsciencepub.comcore.ac.uk The resulting crude extract is then subjected to a series of partitioning and chromatographic steps to progressively enrich the this compound content.

A common initial step is liquid-liquid extraction, for example, partitioning the crude extract between ethyl acetate (B1210297) and water to separate compounds based on polarity. core.ac.uk This is followed by large-scale, low- or medium-pressure column chromatography using stationary phases like silica (B1680970) gel, cellulose (B213188), or reversed-phase materials. cdnsciencepub.compsu.edu These initial chromatographic steps fractionate the extract into simpler mixtures. Assay-guided fractionation, where fractions are tested for a specific biological activity (e.g., antibacterial), can be used to track the target compounds through the purification process. cdnsciencepub.com

The final stage of purification invariably involves one or more rounds of preparative or semi-preparative HPLC, typically using a reversed-phase C18 column, to yield pure this compound. canada.cacdnsciencepub.com

Table 3: General Workflow for Extraction and Isolation of this compound

| Step | Technique | Purpose | Source(s) |

|---|---|---|---|

| 1. Initial Extraction | Solvent extraction with methylene chloride or ethanol. | To obtain a crude extract of all soluble metabolites from the organism. | cdnsciencepub.comcore.ac.uk |

| 2. Fractionation | Liquid-liquid partitioning (e.g., ethyl acetate/water). | Rough separation of compounds by polarity. | core.ac.uk |

| 3. Coarse Purification | Medium-pressure or flash column chromatography (Silica gel, RP-8, or Cellulose). | To separate the crude extract into multiple simpler fractions. | cdnsciencepub.compsu.edunih.gov |

| 4. Final Purification | Preparative/Semi-preparative RP-HPLC. | To isolate pure this compound from co-eluting impurities. | canada.cacdnsciencepub.com |

Ecological and Evolutionary Context of Flustramine C

Role of Flustramine C in Marine Bryozoan Chemical Ecology and Defense Mechanisms

The marine bryozoan Flustra foliacea, commonly known as hornwrack, possesses limited physical defenses against a multitude of threats in its environment, including predation, biofouling, and microbial infection. nih.gov Consequently, it has evolved a sophisticated chemical defense system, in which this compound and its congeners are key components. These brominated alkaloids are secondary metabolites that provide a broad spectrum of protection for the bryozoan. nih.govresearchgate.net

Research has demonstrated that extracts from F. foliacea exhibit toxic effects against the larvae of various other marine invertebrates, as well as fish and bacteria, highlighting the role of its chemical constituents as a defense against predation and larval settlement. nih.govmarlin.ac.uk The antifouling properties of these compounds are particularly significant. Biofouling, the settlement and growth of microorganisms, plants, or animals on surfaces, can be detrimental to sessile organisms like F. foliacea. It can impede feeding, reduce growth rates, and increase susceptibility to predation. marlin.ac.uk

Studies have isolated numerous flustramine alkaloids from F. foliacea and tested their activity against various microbes. The findings indicate that these compounds, including congeners of this compound, exhibit significant antibacterial and antifungal activities. nih.govnih.gov This antimicrobial action is crucial for controlling the microbial community on the bryozoan's surface and preventing the formation of biofilms, which are often precursors to macro-organism fouling. nih.gov Interestingly, the antibacterial effects were more pronounced against marine bacterial strains, some of which were isolated from F. foliacea itself, suggesting a highly adapted and specific defensive function. nih.gov

The defensive alkaloids are not merely stored within the bryozoan's tissues but are also released into the surrounding seawater. nih.gov This creates a chemical shield that can deter potential threats before they make physical contact. The table below summarizes the observed defensive activities of compounds isolated from Flustra foliacea.

Table 1: Defensive Activities of Flustra foliacea Metabolites

| Metabolite Type | Observed Activity | Target Organisms | Ecological Role |

|---|---|---|---|

| Brominated Alkaloids (Flustramines) | Toxicity, Antibacterial, Antifungal | Invertebrate larvae, Fish, Marine bacteria, Fungi | Anti-predation, Antifouling |

| General Extracts | Toxicity | Invertebrate larvae, Fish, Bacteria | Broad-spectrum chemical defense |

Evolutionary Pressures Shaping the Structural Diversity and Biosynthesis of this compound Congeners

The remarkable structural diversity observed in the flustramine family of alkaloids is a testament to the evolutionary pressures exerted on Flustra foliacea. The marine environment is a hotbed of biological interactions, leading to a co-evolutionary "arms race" between organisms and their predators, competitors, and pathogens. This constant pressure is a major driver for the diversification of secondary metabolites used in chemical defense.

The variety of flustramine congeners, each with potentially different potency and specificity, provides F. foliacea with a versatile chemical arsenal. This diversity is likely an adaptation to defend against a wide array of threats. For instance, different predators or microbial species may have varying levels of tolerance to specific chemical compounds. By producing a suite of related but distinct alkaloids, the bryozoan increases its chances of deterring a broader range of antagonists. nih.govnih.gov

While the precise biosynthetic pathways for many flustramine alkaloids, including this compound, are still under investigation, research has provided some insights. The biosynthesis is thought to begin with the amino acid tryptophan. nih.gov Synthetic studies have demonstrated that this compound can be produced through a biomimetic pathway involving the oxidation and selective rearrangement of an inverse prenyl group on a precursor molecule, deformylflustrabromine. nih.gov This suggests that enzymatic processes capable of such rearrangements are likely involved in the natural production of these compounds. Furthermore, it has been hypothesized that other complex congeners, such as flustramine Q, may be derived biosynthetically from simpler ones like flustramine E through a series of enzymatic transformations. mdpi.com

The evolutionary pressure to innovate chemically would favor the development of flexible biosynthetic machinery. Minor genetic mutations affecting the enzymes involved in the later, diversifying steps of the pathway could lead to the production of new flustramine analogs. If a new analog provides a survival advantage, it would be selected for, leading to the rich chemical diversity observed in F. foliacea.

This compound as a Chemical Probe for Inter-species Interactions in Marine Environments

Secondary metabolites released into the environment can act as chemical signals or cues that mediate interactions between different species. researchgate.net Evidence suggests that this compound and its congeners function in this capacity, acting as chemical probes that signal the presence and defensive capabilities of Flustra foliacea.

A critical finding supporting this role is the detection of flustramine alkaloids in the seawater surrounding F. foliacea colonies. nih.gov This release into the water column allows these compounds to interact with other organisms at a distance. The antibacterial and antilarval properties of these exuded compounds are a form of allelopathy—a chemical interaction where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govnih.gov

Furthermore, research has shown that some flustramine alkaloids can interfere with bacterial quorum sensing. nih.gov Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate group behaviors, such as biofilm formation and virulence. By disrupting these communication pathways, flustramine alkaloids can prevent the establishment of harmful bacterial communities on the bryozoan's surface. This represents a sophisticated form of chemical warfare, where the bryozoan manipulates bacterial interactions to its own benefit.

In this context, this compound and its relatives are not just passive defensive agents but active mediators of the bryozoan's immediate environment. They serve as a constant chemical signal of "no vacancy" to potentially fouling organisms and pathogens, thereby shaping the local microbial and larval communities. The study of these interactions reveals the subtle yet powerful role of chemical compounds in structuring marine ecosystems.

Q & A

Basic: What spectroscopic methods are most reliable for confirming the structure of Flustramine C and its derivatives?

To confirm the stereochemistry and functional groups of this compound, researchers rely on 1D/2D NMR (HMQC, HMBC) , mass spectrometry (FAB-MS, LC-MS/MS) , and UV/IR spectroscopy . For example, HMBC correlations resolve the indole-pyrrolidine connectivity, while NMR distinguishes between diastereomers like dihydrothis compound and acetylated derivatives. Polarimetry further confirms optical activity, critical for distinguishing enantiomers like (+)- and (-)-flustramines .

Basic: What are the classical synthetic routes to this compound?

The classical synthesis involves Fischer indolization to build the hexahydropyrrolo[2,3-b]indole (HPI) core, followed by regioselective functionalization (Figure 39). Key steps include:

- Prenylation of indole precursors using prenyl bromide .

- Biomimetic oxidation of deformylflustrabromine (184) to induce [1,2]-rearrangement and cyclization, yielding this compound (185) in 5 steps .

- Final deprotection (e.g., NaOH/HO) and purification via semi-preparative HPLC .

Advanced: How do biomimetic and classical synthesis approaches for this compound differ in stereochemical control?

Biomimetic routes mimic natural oxidative rearrangements (e.g., [1,2]-shifts) to achieve stereoselectivity, reducing reliance on chiral catalysts. In contrast, classical methods use palladium-catalyzed asymmetric prenylation with (R,R)-L1/L2 ligands to control stereochemistry, achieving enantiomeric excesses >90% . Biomimetic strategies may simplify steps but require precise pH/temperature control to avoid side products .

Basic: What intermediates are critical in the total synthesis of this compound?

Key intermediates include:

- 6-Bromoindolin-3-one (9) : A precursor for domino reactions (olefination-isomerization-Claisen) to form the HPI skeleton .

- Compound 13a : A tricyclic intermediate enabling regiodivergent prenylation to generate Flustramine A or C .

- Deformylflustrabromine (184) : Oxidized to induce biomimetic cyclization .

Advanced: How does the substitution pattern on the pyrroloindoline core influence this compound’s bioactivity?

The N-methyl group and bromine at C6 are critical for AChE inhibition (IC = 19.2 μM) and biofilm modulation. Removing bromine (e.g., debromoflustramine) reduces activity by 50%, while acetylation of the indoline nitrogen alters quorum-sensing inhibition (IC shifts from 62 μM to inactive) . SAR studies using triazole amide derivatives show that electron-withdrawing groups enhance biofilm inhibition against Acinetobacter baumannii .

Advanced: What experimental designs are used to evaluate this compound’s anti-biofilm activity?

- Static biofilm assays : Treat bacterial cultures (e.g., A. baumannii, MRSA) with this compound (100 μM) in 96-well plates, then quantify biomass via crystal violet staining .

- Quorum-sensing reporter assays : Measure inhibition of acyl homoserine lactone (AHL)-driven luminescence in E. coli .

- Dose-response curves : Calculate IC values using non-linear regression (e.g., this compound: 30% inhibition at 100 μM) .

Advanced: How can researchers optimize yields in this compound synthesis?

- Solvent selection : THF enhances prenylation efficiency over DCM .

- Temperature control : Maintain -78°C during DIBAL-H reductions to prevent over-reduction .

- Catalyst tuning : (R,R)-L2 ligands improve enantioselectivity in palladium-catalyzed steps (yield: 75% vs. 60% with L1) .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC values (e.g., 19.2 μM vs. 113 μM for AChE inhibition) arise from:

- Assay variability : Differences in enzyme sources (human vs. electric eel AChE) .

- Compound purity : Semi-preparative HPLC (≥95% purity) reduces false positives .

- Bacterial strains : Biofilm inhibition varies with A. baumannii vs. E. coli due to membrane permeability differences .

Advanced: What strategies are used to design this compound derivatives as antibiofilm agents?

- Scaffold hopping : Replace the indole with triazole amides to improve metabolic stability .

- Side-chain diversification : Introduce sulfonamide or propargyl groups to enhance Gram-negative penetration .

- Hybrid molecules : Conjugate with 2-aminoimidazoles to target multiple biofilm pathways .

Advanced: How does this compound modulate quorum sensing in Gram-negative bacteria?

This compound inhibits AHL-mediated gene transcription (IC = 62 μM) by binding LuxR-type receptors, preventing virulence factor expression. This is validated via:

- Lux reporter assays : Measure luminescence in Vibrio harveyi .

- RNA-seq : Downregulation of lasI and rhlI genes in P. aeruginosa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.